Product packaging for Bromothricin(Cat. No.:)

Bromothricin

Cat. No.: B1150833
M. Wt: 999.9
Attention: For research use only. Not for human or veterinary use.
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Description

Bromothricin is a directed biosynthetic analogue of chlorothricin. It is produced by a chlorothricin-producing strain of Streptomyces antibioticus when the fermentation media is supplemented with potassium bromide. In this process, the bromide ion preferentially replaces the chlorine atom in the chlorothricin structure, yielding this compound as the dominant metabolite. This compound was first fermented and isolated by Zahner and colleagues in 1989 at the University of Tubingen in Germany . This compound exhibits properties similar to its parent compound, chlorothricin, though its specific mechanism of action and detailed biological activity are areas of ongoing research . The compound is provided with a high purity of >95% as determined by HPLC. For proper handling and storage, it is recommended that this compound be stored at -20°C. It is soluble in common laboratory solvents such as ethanol, methanol, DMF, and DMSO . This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

Molecular Formula

C50H63BrO16

Molecular Weight

999.9

Appearance

White to off white solid

Origin of Product

United States

Microbial Production and Biosynthetic Origin of Bromothricin

Identification and Taxonomy of Bromothricin-Producing Organisms

The production of the complex macrolide antibiotic this compound is linked to a specific strain of actinomycete bacteria, a group renowned for its prolific capacity to synthesize a wide array of secondary metabolites.

Streptomyces antibioticus Strain Tü 99 as the Prototypical Producer

This compound was originally isolated from Streptomyces antibioticus strain Tü 99. caymanchem.com This particular strain is the definitive producer of the compound. caymanchem.com Under standard fermentation conditions, this organism is known to produce chlorothricin, a structurally related chlorinated macrolide antibiotic. caymanchem.comwindows.net However, the production of this compound by strain Tü 99 is a direct result of metabolic manipulation through precursor-directed biosynthesis. windows.netresearchgate.net The strain is also available in various culture collections under different designations, such as DSM 40725 and JCM 4980. dsmz.de

Taxonomic Classification of Streptomyces antibioticus
Domain
Phylum
Class
Order
Family
Genus
Species
Strain

Phylogenetic Relationships and Chemodiversity within Related Actinomycetes

The genus Streptomyces is one of the most significant sources of bioactive compounds, including a majority of clinically used antibiotics. mdpi.comnih.gov This metabolic richness is a hallmark of the genus and reflects its vast genetic diversity. frontiersin.org Phylogenetic analysis based on 16S rRNA gene sequences places Streptomyces antibioticus within the large and diverse Streptomyces clade. wikipedia.org

Actinomycetes, including Streptomyces, exhibit remarkable chemodiversity, where even phylogenetically closely related strains can produce distinct sets of secondary metabolites. mdpi.comnih.gov This chemical diversity is influenced by the organism's genetic makeup and its environment. mdpi.com The production of this compound by S. antibioticus Tü 99 is a prime example of this metabolic flexibility, showcasing how the biosynthetic machinery can be diverted to create novel analogues of a parent compound. windows.netresearchgate.net Studies on various Streptomyces species reveal that they possess numerous biosynthetic gene clusters (BGCs), many of which may be "silent" under standard laboratory conditions but can be activated through various strategies, including precursor feeding. frontiersin.orgtandfonline.com This inherent genetic potential for diverse metabolite production is a key characteristic of the actinomycetes. nih.gov

Cultivation and Fermentation Strategies for this compound

The production of this compound is not a spontaneous event but a targeted outcome achieved through specific fermentation strategies designed to manipulate the organism's metabolic pathways.

Directed Biosynthesis through Halide Precursor Supplementation

This compound is a directed biosynthetic analogue of chlorothricin. windows.net The key strategy for its production involves supplementing the culture medium of Streptomyces antibioticus Tü 99 with a bromide salt, typically potassium bromide. windows.netresearchgate.net In a standard medium, the biosynthetic pathway incorporates chlorine to produce chlorothricin. caymanchem.com However, when the medium is enriched with bromide ions, the halogenase enzyme within the polyketide synthase machinery preferentially incorporates bromide instead of chloride into the molecule's structure. windows.netresearchgate.net This results in this compound becoming the dominant metabolite produced by the culture. windows.net This technique, known as precursor-directed biosynthesis, is a powerful tool for generating novel analogues of complex natural products without genetic engineering. nih.govnih.gov

Optimization of Culture Conditions for Metabolite Profiling and Yield

Key factors that are typically optimized include:

Medium Composition : The choice of carbon and nitrogen sources is critical. For instance, different carbon sources like glucose or cellobiose (B7769950) can significantly affect biomass growth versus antibiotic production. ijpsr.com Similarly, nitrogen sources such as peptone or yeast extract influence the final yield. ijpsr.comfrontiersin.org

pH : The initial pH of the culture medium can have a profound impact on both growth and metabolite synthesis, with optimal production often occurring within a specific pH range. ijpsr.comnih.gov

Temperature : Streptomyces are generally mesophilic, with optimal growth and antibiotic production typically occurring between 25-35°C. wikipedia.orgtandfonline.com

Incubation Time : Secondary metabolite production often begins in the later stages of growth (stationary phase), making the duration of the fermentation a crucial factor. nih.govijpsr.com

Aeration and Agitation : As aerobic bacteria, Streptomyces require sufficient oxygen. In bioreactors, parameters like agitation speed and aeration rates are controlled to ensure optimal oxygen transfer for robust growth and biosynthesis. nih.govresearchgate.net

These optimization strategies are essential for improving the efficiency of the fermentation process and for obtaining sufficient quantities of this compound for further study. nih.gov

Elucidation of the Bromothricin Biosynthetic Pathway

General Principles of Polyketide and Macrolide Biosynthesis

Polyketides are a large and structurally diverse class of natural products synthesized by a family of enzymes known as polyketide synthases (PKSs). mdpi.comsciepublish.com The biosynthesis of polyketides is analogous in many ways to fatty acid biosynthesis, involving the sequential condensation of small carboxylic acid-derived units. mdpi.comftb.com.hr However, while fatty acid synthesis primarily utilizes acetyl-CoA and malonyl-CoA to produce linear, saturated chains, polyketide synthesis can incorporate a wider variety of starter and extender units, leading to a vast array of chemical structures. mdpi.com

Macrolides, a major subgroup of polyketides, are characterized by a large lactone ring, which is often decorated with one or more deoxysugar moieties. nih.gov The biosynthesis of the macrolide core structure is a multi-step process that can be broadly divided into four key stages:

Chain Initiation and Elongation: The process begins with a "starter unit," typically an acyl-CoA derivative, which is condensed with an "extender unit," commonly malonyl-CoA or methylmalonyl-CoA. This chain elongation process is repeated, with each cycle adding another building block to the growing polyketide chain. researchgate.net

β-Keto Group Processing: After each condensation step, the β-keto group of the growing chain can undergo a series of modifications, including reduction, dehydration, and further reduction, leading to a saturated, partially saturated, or unsaturated carbon backbone. The stereochemistry of these modifications is precisely controlled by the PKS enzymes. researchgate.net

Chain Termination and Cyclization: Once the polyketide chain reaches its full length, it is released from the PKS enzyme. This release often involves an intramolecular cyclization reaction, forming the characteristic macrolactone ring of macrolides. researchgate.net

Post-PKS Modifications: Following the formation of the initial polyketide scaffold, a variety of "tailoring" enzymes can introduce further structural diversity. These modifications can include hydroxylation, glycosylation, methylation, and halogenation, which are crucial for the biological activity of the final molecule. sciepublish.comresearchgate.net

The enzymatic machinery responsible for this intricate synthesis is remarkable. In bacteria, Type I PKSs are large, multifunctional enzymes organized into modules. mdpi.comftb.com.hr Each module is responsible for one cycle of chain elongation and contains a set of catalytic domains that carry out the necessary reactions. mdpi.com The "co-linearity rule" describes the general correspondence between the order of modules in the PKS gene cluster and the sequence of building blocks in the final polyketide product. mdpi.com This modular nature provides a basis for the rational engineering of PKSs to produce novel, "unnatural" natural products. nih.govresearchgate.net

Genetic Basis of Bromothricin Production

The production of this compound is governed by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). The identification and characterization of this BGC are crucial for understanding and manipulating the biosynthesis of this complex molecule.

Identification and Characterization of Biosynthetic Gene Clusters

The search for novel bioactive compounds has been greatly accelerated by genome mining techniques, which allow for the in silico identification of BGCs within microbial genomes. jmicrobiol.or.krfrontiersin.org These clusters contain the genes encoding all the necessary enzymes for the synthesis of a particular secondary metabolite, including the core PKSs and the tailoring enzymes. jmicrobiol.or.krnih.gov The identification of the this compound BGC likely involved sequencing the genome of the producing organism, Streptomyces antibioticus strain Tü 99, and using bioinformatics tools like antiSMASH to locate the PKS gene cluster responsible for chlorothricin (and by extension, this compound) production. jmicrobiol.or.krwindows.netresearchgate.net Comparative analysis with known macrolide BGCs, such as the one for erythromycin, can further aid in delineating the boundaries and functions of the genes within the cluster. plos.org

Role of Polyketide Synthases and Tailoring Enzymes in Assembly

Within the this compound BGC, the core structure is assembled by a Type I polyketide synthase. This large, multi-domain enzyme dictates the length and initial chemical features of the polyketide chain. Following the assembly-line logic of modular PKSs, each module is responsible for incorporating a specific building block and performing a defined set of chemical modifications. mdpi.comwhiterose.ac.uk

After the PKS has synthesized the polyketide backbone, a series of tailoring enzymes modify the structure to yield the final this compound molecule. These enzymes are encoded by genes located within the BGC and are crucial for the compound's biological activity. The tailoring steps for this compound are extensive and include hydroxylation, glycosylation, and, most notably, halogenation. researchgate.netnih.gov The process of producing this compound instead of its chlorinated analog, chlorothricin, is achieved by supplementing the fermentation medium with potassium bromide, indicating that the halogenase enzyme involved has a degree of flexibility in its substrate choice. windows.net

Enzymology of Halogenation in this compound Formation

The incorporation of a bromine atom onto the this compound scaffold is a key tailoring step catalyzed by a specific halogenase enzyme. Understanding the mechanism and specificity of this enzyme is critical for comprehending the biosynthesis of this unique compound.

Biochemical Mechanisms of Halogenase Activity

The enzymatic incorporation of halogen atoms into organic molecules is carried out by a class of enzymes called halogenases. nih.gov There are several types of halogenating enzymes, including haloperoxidases and FADH2-dependent halogenases. nih.govmdpi.com FADH2-dependent halogenases are commonly found in bacterial secondary metabolite pathways and are responsible for the chlorination and bromination of aromatic and other activated compounds. nih.gov These enzymes typically function as a two-component system, consisting of a flavin reductase that provides the necessary reduced flavin adenine (B156593) dinucleotide (FADH2) and the halogenase itself. nih.govnih.gov

The proposed mechanism for FADH2-dependent halogenases involves the reaction of FADH2 with molecular oxygen to form a flavin hydroperoxide intermediate. nih.gov This intermediate then reacts with a halide ion (in this case, bromide) to generate a highly reactive hypohalous acid (hypobromous acid) species within the enzyme's active site. nih.govmuni.cz This reactive species is then directed towards the substrate, leading to regioselective halogenation. nih.gov

Another class of halogenases, the non-heme iron and α-ketoglutarate-dependent halogenases, catalyze the halogenation of unactivated carbon atoms. nih.govmdpi.com Their mechanism involves the formation of a high-valent iron-oxo species that abstracts a hydrogen atom from the substrate, creating a substrate radical. This is followed by the rebound of a halide atom to form the halogenated product. mdpi.com

Substrate Specificity and Regioselectivity in Bromine Incorporation

The halogenase involved in this compound biosynthesis exhibits a degree of substrate promiscuity, as it can incorporate either chlorine or bromine, depending on the availability of the respective halide in the growth medium. windows.netresearchgate.net This suggests that the active site of the enzyme can accommodate both chloride and bromide ions.

The regioselectivity of the halogenation reaction, meaning the specific position on the molecule where the bromine atom is attached, is a hallmark of enzymatic catalysis. In FADH2-dependent halogenases, the substrate binds in a specific orientation within the active site, and a channel often guides the reactive hypohalous acid intermediate to the precise location for electrophilic attack. nih.govmuni.cz Key amino acid residues within the active site, such as lysine, are thought to play a crucial role in positioning the halogenating species for regioselective reaction. nih.gov The specific residues controlling the regioselectivity of bromine incorporation in this compound would require detailed structural and mechanistic studies of the responsible halogenase enzyme.

Precursor Incorporation and Metabolic Flux Analysis

The structural complexity of this compound arises from the assembly of simpler metabolic precursors derived from the primary metabolism of S. antibioticus. Isotopic labeling studies, primarily conducted on the parent compound chlorothricin, have been instrumental in identifying these fundamental building blocks.

Detailed Research Findings on Precursor Incorporation:

Feeding experiments using ¹³C and ¹⁴C-labeled compounds have revealed the origins of the carbon skeleton of the chlorothricin aglycone.

Polyketide Backbone: The main macrocyclic ring is constructed by a Type I polyketide synthase (PKS). Isotope labeling studies confirmed that this backbone is assembled from acetate (B1210297) and propionate (B1217596) units. thieme-connect.com Further analysis of propionate incorporation via [1,2-¹³C₂]succinate feeding suggests that the propionate-derived units are formed through the methylmalonyl-CoA mutase reaction. nih.gov

Tetronate Moiety: A key structural feature is the tetronic acid ring. A distinct three-carbon unit, comprising carbons C-22, C-23, and C-24 of the aglycone, was shown to be derived intact from glycerol. nih.govnih.gov The direct precursor for this unit is proposed to be phosphoenolpyruvate, a key intermediate in glycolysis. nih.gov

Aromatic Moiety: The substituted 6-methylsalicylic acid portion of the molecule is derived from acetate, with its O-methyl group provided by methionine.

Deoxysugar Moieties: The two 2,6-dideoxy-D-rhamnose (D-olivose) sugar units attached to the aglycone are derived from glucose. nih.gov

The following interactive table summarizes the known precursors for the biosynthesis of the this compound/chlorothricin scaffold.

Structural Component of this compound/ChlorothricinIdentified Precursor(s)Primary Metabolic Pathway Source
Macrolide Polyketide BackboneAcetyl-CoA, Methylmalonyl-CoAFatty Acid Synthesis, TCA Cycle
C₃ Unit of Tetronic Acid (C-22, C-23, C-24)Glycerol (via Phosphoenolpyruvate)Glycolysis
Substituted Salicylic (B10762653) Acid MoietyAcetyl-CoA, S-Adenosyl MethionineFatty Acid Synthesis, One-Carbon Metabolism
Dideoxy-sugar Moieties (D-olivose)D-GlucoseGlycolysis / Pentose (B10789219) Phosphate (B84403) Pathway

Metabolic Flux Analysis (MFA):

Metabolic Flux Analysis is a powerful systems biology technique used to quantify the rates (fluxes) of intracellular reactions in a living cell. koreascience.kr By using isotopic tracers (commonly ¹³C-labeled glucose) and measuring their incorporation into metabolites and biomass components, MFA can map the flow of carbon through the entire metabolic network. This provides critical insights into how central metabolism (e.g., glycolysis, pentose phosphate pathway, TCA cycle) supports the production of secondary metabolites by supplying the necessary precursors and energy. mdpi.comnih.gov

While specific, published MFA studies focusing exclusively on this compound or chlorothricin production are not available, the methodology has been successfully applied to other antibiotic-producing Streptomyces species. koreascience.kr For this compound production in S. antibioticus, MFA could be used to:

Quantify the flux of carbon from glucose to key precursors like acetyl-CoA, propionyl-CoA, and phosphoenolpyruvate.

Guide rational metabolic engineering strategies, such as overexpressing genes in precursor supply pathways or knocking out competing pathways, to enhance the metabolic flux towards this compound biosynthesis. sciepublish.com

Comparative Biosynthetic Pathways of this compound and Chlorothricin

The biosynthesis of this compound is not governed by a unique gene cluster but rather by the promiscuous activity of an enzyme within the chlorothricin biosynthetic gene cluster (chl). This compound is produced when the native chlorothricin-producing strain, S. antibioticus, is cultured in a bromide-rich environment, leading to the incorporation of bromine at the position typically occupied by chlorine.

The Chlorothricin Biosynthetic Gene Cluster (chl):

The blueprint for chlorothricin synthesis is encoded in a large, contiguous stretch of DNA spanning approximately 112-122 kb. nih.gov Bioinformatic analysis of this region has identified a cluster of 35-42 genes responsible for building the complex molecule. nih.govnih.gov The cluster contains all the necessary enzymatic machinery, including:

Type I Polyketide Synthase (PKS): A large, modular PKS system (encoded by genes chlA1-A6) is responsible for assembling the linear polyketide chain from acetate and propionate precursors. researchgate.netrsc.org

Tetronate Biosynthesis Genes: A highly conserved set of genes (chlD1-D4) directs the formation of the spiro-linked tetronic acid moiety. researchgate.netasm.org

Tailoring Enzymes: The cluster encodes numerous enzymes for post-PKS modifications, including those postulated to perform intramolecular Diels-Alder cyclizations, a Baeyer-Villiger oxidation to form the macrocyclic lactone, and glycosylations. nih.govnih.govresearchgate.net

Deoxysugar Biosynthesis Genes: A subset of genes directs the synthesis of the precursor dTDP-D-olivose from glucose-1-phosphate.

Regulatory Genes: The expression of the cluster is controlled by pathway-specific regulators, such as the TetR-family regulator ChlF1 and the SARP-family activator ChlF2. frontiersin.orgfrontiersin.org

The Halogenation Step: Point of Divergence:

The key difference between chlorothricin and this compound biosynthesis lies in the halogenation of the 6-methylsalicylic acid moiety.

The chl cluster contains a gene, chlB4, which encodes a flavin-dependent halogenase. frontiersin.org This enzyme is responsible for the site-specific chlorination of the aromatic precursor.

Flavin-dependent halogenases are known to exhibit substrate promiscuity, often capable of utilizing bromide ions in place of chloride ions if bromide is present in sufficient concentration. rsc.orgtandfonline.comacs.org Some halogenases even show a preference for bromination over chlorination. mdpi.com

In the directed biosynthesis of this compound, the ChlB4 halogenase accepts bromide as a substrate, catalyzing its incorporation onto the salicylic acid precursor, which is then attached to the macrolide core. All other biosynthetic steps remain identical to those for chlorothricin. Overexpression of chlB4 has been shown to increase the production of chlorothricin, confirming its role in the pathway. frontiersin.org

The following interactive table provides a comparative overview of the key biosynthetic stages.

Biosynthetic StageKey Enzymes/Genes (in chl cluster)Substrate(s)Product in Chloride MediumProduct in Bromide Medium
Polyketide Assembly ChlA1-A6 (Type I PKS)Acetyl-CoA, Methylmalonyl-CoALinear PolyketideLinear Polyketide
Tetronate Formation ChlD1-D4Polyketide chain, Glycerol-derived C₃ unitSpirotetronate intermediateSpirotetronate intermediate
Macrocyclization Putative Diels-Alderases & Baeyer-Villiger Oxidases (e.g., ChlE1-3)Linear spirotetronateChlorothricolide aglycone coreBromothricolide aglycone core
Halogenation ChlB4 (Flavin-dependent Halogenase)Salicylic acid precursor, Cl⁻ / Br⁻5-chloro-6-methylsalicylic acid moiety5-bromo-6-methylsalicylic acid moiety
Glycosylation GlycosyltransferasesAglycone core, dTDP-D-olivoseChlorothricinThis compound

Molecular Mechanisms of Bromothricin Bioactivity

Identification of Cellular and Subcellular Targets

The primary targets of Bromothricin and its analogs are found within the fundamental machinery of the cell, impacting both protein synthesis and vital metabolic processes.

Inhibition of Protein Synthesis Pathways

As a member of the macrolide class of antibiotics, this compound is understood to be an inhibitor of protein synthesis. nih.govnih.gov Macrolides typically function by binding to the large (50S) ribosomal subunit in bacteria, thereby obstructing the process of translation. nih.govmdpi.com This interaction can interfere with peptide bond formation and the elongation of the nascent polypeptide chain. mdpi.comscbt.com Specifically, Chlorothricin has been identified as a potent antibiotic that disrupts bacterial protein synthesis by binding to the 50S ribosomal subunit and inhibiting peptide bond formation. scbt.com Given the high degree of similarity between this compound and Chlorothricin, it is highly probable that this compound shares this mechanism of inhibiting protein synthesis by targeting the bacterial ribosome.

Modulation of Other Essential Metabolic Processes

Beyond its effects on protein synthesis, this compound, like Chlorothricin, is a known inhibitor of key metabolic enzymes. frontiersin.org It has been established that Chlorothricin inhibits pyruvate (B1213749) carboxylase and malate (B86768) dehydrogenase. frontiersin.orgmarquette.edu Pyruvate carboxylase is a critical enzyme in gluconeogenesis and the replenishment of the tricarboxylic acid (TCA) cycle, catalyzing the conversion of pyruvate to oxaloacetate. scispace.comwikipedia.org By inhibiting this enzyme, this compound can disrupt central carbon metabolism.

Molecular Interactions with Biological Macromolecules

The bioactivity of this compound is rooted in its specific molecular interactions with key enzymes, leading to the inhibition of their catalytic functions.

Characterization of Enzyme Inhibition Profiles

Detailed kinetic studies on Chlorothricin provide significant insight into the inhibitory action of this compound. Chlorothricin has been shown to inhibit pyruvate carboxylase from various sources, including bacteria and vertebrates. nih.gov The inhibition of pyruvate carboxylase by Chlorothricin has been characterized, and it is proposed that these inhibitors act on the carboxyltransferase (CT) domain of the enzyme. nih.gov

Furthermore, Chlorothricin has been identified as an inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid biosynthesis. The inhibition of ACC by certain polyketides involves interaction with the carboxyltransferase (CT) domain. nih.gov

A summary of the inhibitory activities of Chlorothricin, which are expected to be similar for this compound, is presented in the table below.

EnzymeOrganism/SourceInhibition Data
Pyruvate CarboxylaseBacillus stearothermophilus-
Pyruvate CarboxylaseRat Liver-
Pyruvate CarboxylaseChicken Liver-
Malate Dehydrogenase--
Acetyl-CoA Carboxylase--

No specific IC50 or Ki values for this compound were found in the provided search results. The table indicates the enzymes inhibited by its analog, Chlorothricin.

Receptor Binding and Ligand-Target Dynamics

While the direct interaction of this compound with specific receptors is not extensively documented, the binding of related polyketide macrolides to their targets offers valuable parallels. For instance, the antifungal activity of some polyene macrolides is mediated by their binding to ergosterol (B1671047) in fungal cell membranes, leading to the formation of ion channels and subsequent cell death. mdpi.com Other macrolides, like rapamycin, exert their effects by binding to intracellular receptors such as immunophilin FKBP12, which then inhibits the TOR kinase, a crucial regulator of cell growth. nih.gov Although this compound's specific receptor interactions remain to be fully elucidated, its complex structure suggests the potential for high-affinity binding to specific biological macromolecules.

Insights from Structure-Activity Relationship (SAR) Studies of Related Compounds

The biological activity of spirotetronate macrolides, the class to which this compound belongs, is significantly influenced by their complex chemical structures. acs.org Structure-activity relationship (SAR) studies on this family of compounds have revealed key features that contribute to their potency and selectivity.

The spirotetronate family, characterized by a spiro-linked tetronic acid moiety within a macrocyclic core, exhibits a range of biological activities, including antibacterial and antitumor effects. acs.orgnih.gov Glycosylation at the periphery of the macrocyclic core is a critical determinant of bioactivity. nih.gov For some spirotetronates, the number of sugar units attached to the aglycone is directly proportional to their antimicrobial activity. nih.gov

Structural Diversification and Analogues of Bromothricin

Naturally Occurring Bromothricin Congeners and Related Metabolites

This compound itself is a product of "directed biosynthesis," where the fermentation medium of the chlorothricin-producing organism, Streptomyces antibioticus (strain Tü 99), is supplemented with potassium bromide. bioaustralis.comresearchgate.net This encourages the biosynthetic machinery to incorporate bromine instead of its usual chlorine, making this compound the primary metabolite. bioaustralis.com The properties of this compound, first reported in 1969 by Keller-Schierlein, Muntwyler, and Zähner, are closely related to its naturally produced congeners. researchgate.netglobalauthorid.com

The fermentation broth of Streptomyces antibioticus contains a mixture of structurally related spirotetronate antibiotics. The primary naturally occurring compound is Chlorothricin, which serves as the parent molecule to this compound. bioaustralis.com Alongside Chlorothricin, other significant natural analogues have been isolated and characterized:

Deschloro-chlorothricin: This analogue lacks the halogen atom at the C5 position of the methylsalicylic acid moiety. bioaustralis.comnih.gov It is often produced as a major co-metabolite alongside Chlorothricin. frontiersin.orgnih.gov

Demethylsalicyloyl chlorothricin (DM-CHL): This compound is a key biosynthetic intermediate where the entire methylsalicylic acid group is absent, but the core macrolide and sugar moieties are present. nih.govfrontiersin.org

Chlorothricolide: This is the aglycone of Chlorothricin, meaning it consists of the core pentacyclic macrolactone without the attached disaccharide and methylsalicylic acid units. nih.govacs.org

The isolation of these compounds from the fermentation culture provides crucial insights into the structure-activity relationships and the biosynthetic pathway of this family of antibiotics.

The strategy of precursor-directed biosynthesis to produce halogenated variants is not unique to this compound. Similar approaches have been successfully applied to other microbial systems, demonstrating the flexibility of halogenase enzymes. For instance, researchers working with the fungus Aspergillus unguis, which naturally produces the chlorinated depsidone (B1213741) nidulin, supplemented its growth medium with potassium bromide. researchgate.net This resulted in the biosynthesis of new brominated analogues, including mono- and dibromounguinol, which exhibited enhanced antibacterial activity compared to the non-halogenated parent compound, unguinol. researchgate.net This work underscores a broader principle where manipulating the halide concentration in the fermentation media of various microorganisms can be a powerful tool for generating novel halogenated natural products. researchgate.net

Isolation and Characterization of Minor Natural Analogues

Semi-Synthetic and Synthetic Modifications of the this compound Scaffold

While this compound's properties are very similar to Chlorothricin, the exploration of semi-synthetic and synthetic analogues is crucial for optimizing bioactivity and developing new therapeutic leads. researchgate.net

Several strategies are employed to create novel analogues based on the this compound/Chlorothricin scaffold:

Precursor-Directed Biosynthesis: As demonstrated by the production of this compound itself, feeding the producing organism with bromide-containing salts is a primary strategy for generating halogenated variants. bioaustralis.comresearchgate.net

Total Synthesis: The complete chemical synthesis of the complex aglycone, Chlorothricolide, has been successfully achieved. academie-sciences.frmdpi.com This accomplishment is significant as it opens the door to creating a wide range of analogues with modifications to the core macrocyclic structure that are not accessible through biosynthesis.

Virtual Screening and Lead-Based Derivatization: Modern drug discovery approaches can guide the synthesis of new analogues. For example, after identifying Deschloro-chlorothricin as a potent inhibitor of a specific cancer target (AURKA kinase) through virtual screening, this molecule can serve as a lead compound for the design and synthesis of new derivatives with potentially improved pharmacological properties. nih.gov

Modifications to the this compound/Chlorothricin scaffold have a profound impact on biological activity, revealing key structural requirements for different functions:

Role of Sugar Moieties: The deoxysaccharide units are indispensable for the antibacterial activity of the compound family. nih.gov The aglycone, Chlorothricolide, which lacks these sugars, does not show antibacterial properties, indicating the sugars are crucial for target recognition or cell entry. nih.gov

Influence of Halogenation: The presence and type of halogen atom affect potency. Chlorothricin consistently demonstrates stronger antibacterial activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus than its non-halogenated counterpart, Deschloro-chlorothricin. frontiersin.orgnih.gov This suggests the chloro (and by extension, bromo) group contributes positively to the antibacterial efficacy.

Discovery of Novel Activities: Structural modifications can uncover entirely new therapeutic applications. While Deschloro-chlorothricin is a less potent antibacterial, it was identified as a highly effective inhibitor of Aurora A kinase, a key target in multiple myeloma, with an IC₅₀ value in the nanomolar range. nih.gov This highlights how seemingly minor structural changes can dramatically shift the bioactivity profile of a molecule.

Design and Synthesis Strategies for Analogues

Biosynthetic Engineering for Novel this compound Analogues

The cloning and characterization of the complete Chlorothricin biosynthetic gene cluster (chl) in S. antibioticus has paved the way for creating novel analogues through genetic manipulation. nih.govfrontiersin.org This field of biosynthetic engineering offers precise control over the final structure of the molecule.

Key strategies and findings include:

Regulator Overexpression: The chl gene cluster contains several regulatory genes. Overexpression of chlF2, a SARP-family activator gene, in conjunction with chlK, which encodes a type II thioesterase, resulted in an 840% increase in Chlorothricin production compared to the wild-type strain. frontiersin.org This demonstrates that manipulating regulatory elements can significantly boost the yield of the desired compound.

Tailoring Enzyme Manipulation: To increase the proportion of the halogenated product, the gene for the halogenase enzyme, chlB4, was overexpressed. frontiersin.org When combined with supplementation of the medium with sodium chloride, this strategy led to a further 41% increase in Chlorothricin production, primarily by promoting the conversion of Deschloro-chlorothricin to Chlorothricin. frontiersin.org This same principle could be applied with bromide supplementation to specifically enhance this compound yields.

Gene Disruption: Understanding the function of essential genes is critical. The disruption of the regulator gene chlF1 was found to completely halt the production of Chlorothricin, confirming its vital role as an activator in the biosynthetic pathway. nih.govfrontiersin.org

Generation of Novel Structures: Genetic engineering of related spirotetronate pathways, such as that for Tetrocarcin A, has shown that deleting key genes (like those for the polyketide synthase) creates a clean genetic background. asm.org This allows for the introduction of genes from other pathways (combinatorial biosynthesis) to produce entirely new hybrid molecules that would be difficult to synthesize chemically. asm.org This approach holds significant promise for generating novel this compound analogues.

Genetic Manipulation of Producer Strains for Diversification

The biosynthesis of this compound is governed by the same genetic machinery as its chlorinated analogue, chlorothricin. The chlorothricin biosynthetic gene cluster (BGC), identified in Streptomyces antibioticus DSM 40725, is a large, 122 kb region of DNA containing 42 putative open reading frames. core.ac.uk This BGC (MIBiG accession: BGC0000036) orchestrates the assembly of the complex spirotetronate core, the tailoring reactions, and the attachment of sugar moieties. secondarymetabolites.org Genetic manipulation of this pathway offers a powerful route to generating novel this compound analogues.

Research has focused on manipulating the native producer, S. antibioticus, to enhance the production of the parent compound, which provides a direct framework for producing diversified this compound analogues. Key strategies include:

Overexpression of Pathway-Specific Regulators: The chlorothricin BGC contains pathway-specific regulatory genes that control the expression of the biosynthetic genes. One such regulator, ChlF2, a Streptomyces antibiotic regulatory protein (SARP), has been shown to be essential for activating the transcription of multiple biosynthetic genes. nih.govfrontiersin.org Co-expressing chlF2 with chlK, a gene encoding a type II thioesterase, under the control of a strong promoter in the wild-type S. antibioticus strain resulted in a remarkable 840% increase in chlorothricin production. nih.govfrontiersin.org Applying this strategy in a bromide-supplemented medium would analogously lead to significantly higher yields of this compound.

Engineering of Tailoring Enzymes: The final halogenation step is critical for bioactivity. The enzyme responsible, a halogenase encoded by the gene chlB4, can be a target for engineering. Overexpression of chlB4 in combination with the supplementation of sodium chloride was shown to increase the conversion of the precursor deschloro-chlorothricin into chlorothricin. frontiersin.org In the context of this compound, enhancing the expression or modifying the substrate specificity of this halogenase could improve the efficiency of bromide incorporation over chloride, leading to a higher purity of this compound or potentially enabling the incorporation of other halides.

Gene Deletion for Analogue Production: Inactivation of specific genes within the BGC can lead to the accumulation of biosynthetic intermediates, which are themselves novel analogues. For example, deleting genes responsible for tailoring steps like methylation or glycosylation could produce a suite of new this compound-related structures. While this has been demonstrated for other spirotetronate antibiotics like tetrocarcin A, where PKS gene deletion created a non-producing strain for identifying new analogues asm.orgresearchgate.net, similar targeted deletions in the S. antibioticus chromosome would be a viable strategy for generating this compound analogues.

These genetic modifications in the native producer strain, when coupled with precursor-directed biosynthesis using bromide salts, represent a direct and effective method for the structural diversification of this compound.

Genetic Manipulation Strategy Target Gene(s) Organism Outcome for this compound Analogue Production Reference(s)
Activator OverexpressionchlF2 (SARP regulator), chlK (Type II Thioesterase)Streptomyces antibioticusIncreased yield of this compound and its precursors. nih.gov, frontiersin.org
Halogenase EngineeringchlB4 (Halogenase)Streptomyces antibioticusImproved efficiency of bromination and potentially altered halide specificity. frontiersin.org
Gene InactivationPolyketide Synthase (PKS) or tailoring enzyme genesStreptomyces antibioticusAccumulation of novel, non-brominated or partially modified analogues. asm.org, researchgate.net

Heterologous Expression Systems for Pathway Reconstitution

Reconstituting the entire this compound biosynthetic pathway in a genetically tractable heterologous host is a more ambitious but potentially more powerful strategy for diversification. Heterologous expression allows for the production of the compound away from the complex regulatory networks of the native producer and in hosts that are optimized for high-density fermentation and easier genetic manipulation. amazonaws.com

The primary challenge is the sheer size and complexity of the chlorothricin/bromothricin BGC (122 kb). core.ac.uk Transferring and ensuring the correct expression of such a large DNA fragment is technically demanding. However, significant progress in this area provides a clear path forward:

Expression of Individual Genes and Sub-pathways: The functions of individual genes from the chlorothricin cluster have been confirmed through their expression in heterologous hosts like Escherichia coli. For instance, the gene oxil, which encodes a dTDP-D-glucose 4,6-dehydratase involved in the biosynthesis of one of the deoxysugar moieties, was successfully cloned from S. antibioticus Tü99 and functionally expressed in E. coli. koreascience.kr This demonstrates the feasibility of expressing functional this compound biosynthetic enzymes in a surrogate host.

Proof-of-Concept in Related Systems: The successful heterologous expression of other large spirotetronate BGCs serves as a crucial proof-of-concept. For example, the entire 108 kb biosynthetic gene cluster for versipelostatin, another complex spirotetronate, was successfully expressed in Streptomyces albus using a bacterial artificial chromosome (BAC) vector. acs.org This not only resulted in the production of versipelostatin but also led to a 14-fold increase in titer compared to the native producer. acs.org This BAC-based approach is directly applicable to the this compound BGC.

Host Strain Engineering: The development of optimized host strains is critical. These "chassis" strains are often genome-minimized to remove competing native pathways and engineered to provide an abundant supply of the specific precursors required for the heterologous pathway. For polyketides like this compound, this would include ensuring high availability of acetyl-CoA, malonyl-CoA, and the specific precursors for the deoxysugar and salicylic (B10762653) acid moieties. nih.gov

The reconstitution of the this compound pathway in a host like S. albus or a specially engineered S. coelicolor would enable advanced pathway engineering. Techniques such as promoter replacement, module swapping within the polyketide synthase, and combinatorial expression of tailoring enzymes from other pathways could be implemented more easily, opening up a vast potential for generating novel this compound analogues with improved properties. oup.com

Heterologous Expression Approach Host Organism Key Findings & Potential for this compound Reference(s)
Individual Gene ExpressionEscherichia coliSuccessful functional expression of tailoring enzymes like dTDP-D-glucose 4,6-dehydratase (oxil). Confirms enzyme viability outside the native host. koreascience.kr
Full BGC Expression (via BAC)Streptomyces albusProven successful for the 108 kb versipelostatin BGC, yielding high titers. This is the most promising strategy for full this compound pathway reconstitution. acs.org
Pathway EngineeringEngineered Streptomyces spp.Provides a "clean" background for genetic manipulation, enabling combinatorial biosynthesis and the creation of hybrid analogues by introducing genes from other pathways. oup.com

Advanced Methodologies in Bromothricin Research

Analytical Techniques for Isolation, Purification, and Characterization

The isolation and structural elucidation of bromothricin, a complex polyketide antibiotic, rely on a suite of advanced analytical techniques. These methods are essential for separating the compound from culture broths, purifying it to a high degree, and determining its intricate chemical structure.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of this compound from the fermentation broth of Streptomyces antibioticus. windows.net This chromatographic method separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). shimadzu.comwikipedia.orgyoutube.com By optimizing parameters such as the column type, solvent gradient, and flow rate, researchers can achieve high-resolution separation of this compound from other metabolites. lcms.czopenaccessjournals.com The purity of the isolated this compound is often assessed by HPLC, with a purity of over 95% being a common standard. windows.net

Liquid Chromatography-Mass Spectrometry (LC-MS) synergistically combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. wikipedia.orgnih.gov This hyphenated technique is invaluable for the analysis of complex mixtures containing this compound. wikipedia.org As the separated compounds elute from the HPLC column, they are introduced into the mass spectrometer, which provides information about their molecular weight. mst.or.jp LC-MS is not only highly sensitive but also selective, allowing for the detection and potential identification of this compound even in minute quantities within a complex biological matrix. wikipedia.orgperkinelmer.com

Table 1: Key Parameters in HPLC and LC-MS Analysis of this compound

ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on differential partitioning between mobile and stationary phases. shimadzu.comwikipedia.orgCombines HPLC separation with mass-based detection and identification. wikipedia.org
Primary Use Isolation, purification, and purity assessment. windows.netslideshare.netalison.comIdentification and quantification in complex mixtures. wikipedia.orgnih.gov
Detector Commonly UV-Vis detector. youtube.cominfitek.comMass spectrometer (e.g., quadrupole, ion trap). nih.govmst.or.jp
Key Advantage High-resolution separation. openaccessjournals.comHigh sensitivity and selectivity. wikipedia.org

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules like this compound. ebsco.comuobabylon.edu.iq This technique provides information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C), within a molecule. uobabylon.edu.iqwikipedia.org By analyzing the chemical shifts, coupling constants, and through-space interactions in one-dimensional and two-dimensional NMR spectra, scientists can piece together the connectivity and stereochemistry of the this compound molecule. ebsco.comuobabylon.edu.iq

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to four or five decimal places. bioanalysis-zone.comresearchgate.net This precision allows for the unambiguous determination of the elemental composition of this compound. measurlabs.com From the exact mass, a unique molecular formula can be derived, which is a critical piece of information for confirming the identity of the compound. chemrxiv.orgnih.gov For this compound, the molecular formula has been determined to be C₅₀H₆₃BrO₁₆. windows.net

Table 2: Spectroscopic Data for this compound

TechniqueInformation ProvidedApplication to this compound
NMR Connectivity of atoms, stereochemistry. ebsco.comuobabylon.edu.iqwikipedia.orgElucidation of the complex macrocyclic structure.
HRMS Exact mass and elemental composition. bioanalysis-zone.commeasurlabs.comConfirmation of the molecular formula C₅₀H₆₃BrO₁₆. windows.net

Electronic Circular Dichroism (ECD) Analysis

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. faccts.dejascoinc.com Since this compound is a chiral molecule, ECD is a powerful method for determining its absolute configuration. faccts.de The experimental ECD spectrum is often compared with spectra predicted by quantum chemical calculations for different possible stereoisomers. nih.gov A good match between the experimental and calculated spectra allows for the confident assignment of the absolute stereochemistry of the molecule. nih.gov This technique is particularly useful for complex molecules where traditional methods of determining stereochemistry may be challenging. rsc.org

Experimental Approaches for Biosynthetic Pathway Elucidation

Understanding how Streptomyces antibioticus synthesizes this compound is a key area of research. The following experimental approaches are employed to unravel the intricate biosynthetic pathway of this natural product.

Isotopic Labeling and Tracer Studies

Isotopic labeling studies are a powerful method to trace the metabolic origins of the atoms within the this compound molecule. generalmetabolics.com In these experiments, the producing organism is fed with precursors that are enriched with stable isotopes, such as ¹³C or ¹⁵N. silantes.commdpi.com These labeled precursors are then incorporated into this compound during its biosynthesis. By analyzing the resulting this compound using techniques like NMR or mass spectrometry, researchers can identify which atoms in the final molecule are derived from the labeled precursor. mdpi.comnih.gov This provides direct evidence for the building blocks and the sequence of enzymatic reactions in the biosynthetic pathway. mdpi.com

Gene Disruption and Complementation

The biosynthesis of complex natural products like this compound is encoded by a cluster of genes in the producer organism's genome. nih.govresearchgate.net Gene disruption, or knockout, experiments involve inactivating a specific gene within this cluster. nih.govnih.gov If the inactivation of a particular gene leads to the abolishment of this compound production, it provides strong evidence that the gene is involved in its biosynthesis. cshlpress.com

In a complementation experiment, the disrupted gene is reintroduced into the mutant strain. mdpi.com If the production of this compound is restored, it confirms the function of that specific gene in the biosynthetic pathway. These genetic manipulation techniques are crucial for assigning functions to the individual genes within the this compound biosynthetic gene cluster. nih.govnih.gov

Assays for Molecular Mechanism of Action Studies

To confirm that this compound directly interacts with its predicted target, pyruvate (B1213749) carboxylase (PC), and to characterize the binding affinity and kinetics, several biophysical assays can be employed. These assays are essential for validating the molecular mechanism of action.

Microscale Thermophoresis (MST) is a powerful technique for quantifying biomolecular interactions in solution. researchgate.net In a potential MST experiment for this compound, the target protein (PC) would be fluorescently labeled. The movement of the labeled PC through a microscopic temperature gradient is measured. Upon binding of this compound, the thermophoretic properties of the PC-Bromothricin complex will differ from the unbound PC, leading to a change in the fluorescent signal. diva-portal.org This change is dose-dependent and allows for the precise determination of the binding affinity (Kd) of this compound to PC.

Kinetic studies provide detailed insight into how an inhibitor interacts with its target enzyme. A kinetic analysis of chlorothricin's inhibition of PC from Bacillus stearothermophilus has been conducted, revealing complex interactions with the enzyme's substrates and allosteric activators. nih.gov Such studies involve measuring enzyme activity at various concentrations of both substrate and inhibitor to determine kinetic parameters like Ki (inhibition constant) and to elucidate the mode of inhibition. nih.govnih.gov

Surface Plasmon Resonance (SPR) is another label-free technique that can be used to study the real-time binding of this compound to PC. In an SPR experiment, PC would be immobilized on a sensor chip, and a solution containing this compound would be flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle. This allows for the determination of association (kon) and dissociation (koff) rate constants, providing a comprehensive profile of the ligand-target interaction.

Cell-based assays are critical for evaluating the biological effects of this compound in a cellular context, providing insights into its efficacy, spectrum of activity, and potential effects on cellular processes beyond direct enzyme inhibition.

Antimicrobial Susceptibility Testing (AST) is fundamental for characterizing any antibiotic compound. The minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) is determined using broth microdilution methods. researchgate.net In these assays, bacterial cultures are exposed to serial dilutions of this compound, and the lowest concentration that prevents visible growth after a defined incubation period is recorded as the MIC. researchgate.net To facilitate higher throughput, indicator dyes like resazurin (B115843) can be incorporated, which changes color in response to metabolic activity, providing a clear visual or spectrophotometric endpoint for cell viability. researchgate.netnih.gov

Protein Synthesis Inhibition Assays can be performed to investigate this compound's known inhibitory effect on this pathway. libretexts.orgmicrobenotes.com A common method involves using an in vitro translation system, such as rabbit reticulocyte lysate, programmed with a reporter mRNA (e.g., luciferase). The activity of the newly synthesized reporter protein is measured in the presence and absence of this compound to quantify the extent of inhibition. High-throughput versions of this screen can use bicistronic reporters to simultaneously assess effects on different mechanisms of translation initiation.

Cytotoxicity Assays against mammalian cell lines are performed to assess the compound's selectivity. For instance, various cancer cell lines, such as multiple myeloma lines (e.g., MOLP-8, NCI-H929), can be treated with a range of this compound concentrations. researchgate.net Cell viability is then measured using assays like the MTT or MTS assay, which are based on the reduction of a tetrazolium salt by metabolically active cells into a colored formazan (B1609692) product. The results are used to calculate the IC50 (half-maximal inhibitory concentration) value, indicating the compound's potency in inhibiting cell growth. researchgate.net

AssayPurposeExample Organisms/CellsReadout
Antimicrobial Susceptibility Determine antibacterial potency and spectrum. researchgate.netS. aureus, B. subtilisMinimum Inhibitory Concentration (MIC). researchgate.net
Protein Synthesis Inhibition Quantify inhibition of the translation process. In vitro translation systems (e.g., rabbit reticulocyte lysate).Reporter protein activity (e.g., luminescence).
Cytotoxicity (e.g., MTT Assay) Assess effect on mammalian cell viability. researchgate.netMultiple Myeloma cell lines (MOLP-8, OPM-2). researchgate.netIC50 value. researchgate.net

Advanced microscopy techniques, particularly Scanning Electron Microscopy (SEM), offer high-resolution visualization of the morphological changes induced by antimicrobial compounds on target cells. wikipedia.org While specific SEM studies on this compound are not prominently documented, the application of this technique in antibiotic research provides a clear framework for its potential use.

SEM can be employed to examine the effects of this compound on bacterial morphology. researchgate.net Bacteria, such as S. aureus or B. subtilis, would be cultured to mid-logarithmic phase and then treated with this compound at its MIC or supra-MIC concentrations. After incubation, the cells are prepared for SEM by fixation, dehydration through an ethanol (B145695) gradient, critical point drying, and sputter-coating with a conductive metal like gold. nih.govsemanticscholar.org The samples are then imaged using a focused electron beam. youtube.com

Potential observable effects could include alterations in cell shape, cell wall integrity, surface texture, or the formation of cell aggregates. researchgate.net For example, studies on other antibiotics have used SEM to reveal cell lysis, filamentation, or distinct blebbing of the cell membrane. researchgate.net Comparing these morphological changes to those caused by antibiotics with known mechanisms of action can provide valuable clues about this compound's mode of action at a cellular level. Furthermore, SEM is used to study the interaction of antibiotic-producing microorganisms with their environment or the morphology of the producing strains themselves. semanticscholar.orgresearchgate.net

Cell-Based Phenotypic Screening Assays (excluding clinical human data)

Computational and In Silico Approaches

Computational methods are increasingly integral to modern drug discovery, enabling the prediction of molecular targets and the elucidation of binding mechanisms at an atomic level. For this compound and its analogs, these in silico approaches are invaluable for hypothesis generation and for guiding experimental work.

Molecular Docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, e.g., this compound) when bound to a second (a receptor, e.g., pyruvate carboxylase). nih.gov Using software like AutoDock or Glide, the three-dimensional structure of this compound can be docked into the crystal structure of its target protein. researchgate.netmdpi.com For instance, studies on deschloro-chlorothricin have utilized molecular docking to predict its binding to Aurora A kinase (AURKA), identifying key amino acid residues in the binding pocket that interact with the ligand. researchgate.netresearchgate.net A similar approach for this compound with pyruvate carboxylase would predict the binding pose and calculate a docking score, which estimates the binding affinity. This can help identify the specific binding site (e.g., active site or an allosteric site) and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.

Molecular Dynamics (MD) Simulations are used to study the physical movement of atoms and molecules over time, providing insights into the stability and conformational dynamics of the ligand-receptor complex predicted by docking. nih.govnih.gov An MD simulation would be run on the this compound-PC complex, solvated in a water box with ions, for a duration of nanoseconds. nih.gov The simulation would reveal the stability of the binding pose, fluctuations in the protein structure upon ligand binding, and the persistence of key intermolecular interactions over time. This can validate the docking results and provide a more dynamic understanding of the inhibition mechanism. mdpi.com

In Silico Target Prediction tools and web servers (e.g., MolTarPred, TargetHunter) can be used to screen the structure of this compound against large databases of known protein targets to identify potential off-targets or to deconvolve the mechanism for phenotypic screening hits. nih.govcreative-biolabs.comchemrxiv.org These methods work by comparing the chemical structure or properties of the query molecule to those of known ligands with annotated biological activities, providing a ranked list of probable protein targets that can then be validated experimentally. nih.govunipi.it

Bioinformatic Analysis of Genomic and Metabolomic Data

The discovery and characterization of complex natural products such as this compound are increasingly driven by advanced bioinformatic and metabolomic methodologies. These approaches allow researchers to delve into the genetic blueprint of the producing organism and analyze its chemical output, providing critical insights into biosynthetic pathways and facilitating the identification of novel compounds. jmicrobiol.or.kr For this compound, which is produced by Streptomyces sp. Tu 6176, these techniques are essential for understanding its biosynthesis and for discovering related natural products. uminho.pt

Genomic analysis, often referred to as genome mining, employs computational tools to scan the sequenced genome of an organism for biosynthetic gene clusters (BGCs). jmicrobiol.or.krnih.gov BGCs are physically clustered groups of genes that collectively encode the enzymatic machinery required to produce a specific secondary metabolite. The genus Streptomyces is well-known for its capacity to produce a wide array of bioactive secondary metabolites, and its genomes typically harbor a large number of BGCs. nih.gov

In the case of the this compound-producing strain, Streptomyces sp. Tu 6176, bioinformatic analysis of its genome can identify BGCs responsible for polyketides, non-ribosomal peptides, and other classes of natural products. Tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are used to predict these clusters and compare them to known BGCs in extensive databases. jmicrobiol.or.krsecondarymetabolites.org This comparative analysis can reveal the novelty of a cluster and predict the chemical class of its product. For instance, analysis of Streptomyces sp. Tu 6176 has identified a Type I Polyketide Synthase (T1PKS) gene cluster, which points to the strain's capability to produce complex polyketides. secondarymetabolites.org

Table 1: Example of a Biosynthetic Gene Cluster Identified in Streptomyces sp. Tu 6176

This interactive table provides details on a PKS-like gene cluster found in the this compound-producing strain, as documented in the Minimum Information about a Biosynthetic Gene Cluster (MIBiG) database.

FeatureDescriptionSource
MIBiG Accession BGC0001213 secondarymetabolites.org
Organism Streptomyces sp. Tu 6176 secondarymetabolites.org
Cluster Type PKS-like, T1PKS, hglE-KS secondarymetabolites.org
Size 45,517 nt secondarymetabolites.org
Most Similar Known Cluster Nataxazole (100% similarity of PKS genes) secondarymetabolites.org
Predicted Products Polyketide secondarymetabolites.org

Complementing genomic analysis, metabolomics provides a direct snapshot of the small molecules (metabolites) present in a biological sample under specific conditions. mdpi.com Untargeted metabolomics, in particular, aims to capture and measure as many metabolites as possible, offering an unbiased view of the organism's metabolic state. creative-proteomics.com This is typically achieved using high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC) for separation (LC-MS). nih.gov

The bioinformatic analysis of metabolomic data follows a structured workflow. mdpi.com It begins with data preprocessing, which involves converting raw spectral data into a feature list, followed by noise reduction, peak alignment, and normalization. creative-proteomics.com Statistical analyses, including multivariate techniques like Principal Component Analysis (PCA), are then employed to identify metabolites that differ significantly between sample groups. creative-proteomics.com The final step is metabolite identification, where detected features are matched against spectral databases, and pathway analysis, which maps identified metabolites to known metabolic pathways to understand their biological context. creative-proteomics.comnih.gov Web-based platforms like MetaboAnalyst provide a comprehensive suite of tools for these analyses. metaboanalyst.ca

Table 2: Bioinformatic Workflow for Untargeted Metabolomics

This interactive table outlines the key stages and tools used in the analysis of metabolomic data.

StageDescriptionCommon Tools/MethodsSource
Data Acquisition Separation and detection of metabolites from a sample extract.Liquid Chromatography-Mass Spectrometry (LC-MS) nih.gov
Data Preprocessing Conversion of raw data into a clean feature matrix. Includes peak picking, alignment, and normalization.MZmine, XCMS mdpi.com
Statistical Analysis Identification of significant metabolic features that differentiate sample groups.t-tests, ANOVA, Principal Component Analysis (PCA), PLS-DA creative-proteomics.commetaboanalyst.ca
Metabolite Identification Annotation of significant features by matching spectral data to databases.METLIN, Human Metabolome Database (HMDB) nih.gov
Pathway Analysis Mapping identified metabolites to biological pathways to infer functional changes.MetaboAnalyst, KEGG mdpi.commetaboanalyst.ca

By integrating genomic predictions with metabolomic detections, researchers can directly link a BGC to its chemical product. This integrated approach is powerful for confirming the function of novel BGCs and for discovering new natural products, accelerating the path from genetic potential to characterized compound. jmicrobiol.or.kr

Broader Research Applications and Future Directions for Bromothricin Studies

Bromothricin as a Biochemical Probe for Fundamental Biological Processes

The unique structure and biological activity of this compound make it a valuable tool for dissecting fundamental cellular processes. As a directed biosynthetic analogue of chlorothricin, this compound's properties are very similar to its chlorinated counterpart. windows.netbioaustralis.com The primary mode of action for this class of compounds is the inhibition of protein synthesis through binding to domain V of the 23S rRNA. windows.net This specific interaction allows researchers to probe the structure and function of the ribosome, a critical component of the cellular machinery.

The use of natural products as chemical probes is a well-established strategy in chemical biology. nih.govrsc.orgnih.gov These molecules can be used to modulate the function of specific proteins or pathways, providing insights that are often not achievable through genetic methods alone. The defined molecular target of this compound makes it particularly useful for studying ribosomal dynamics and the mechanisms of translation. Furthermore, the presence of the bromine atom offers a unique handle for chemical modification. For instance, the bromine could potentially be replaced with other functional groups or isotopic labels, creating a suite of specialized probes to investigate protein-ligand interactions and cellular localization.

Exploration of this compound in Agricultural and Veterinary Contexts

The antimicrobial properties of this compound and related compounds suggest potential applications beyond human medicine, extending into the agricultural and veterinary sectors. The rising challenge of antimicrobial resistance necessitates the exploration of novel agents to combat pathogens affecting livestock and crops. researchgate.netfrontiersin.org

Antimicrobial Activities against Non-Human Pathogens

While specific data on this compound's activity against non-human pathogens is limited, the known antibacterial and antifungal properties of similar natural products provide a strong rationale for its investigation in this area. nih.govmdpi.com For example, studies have shown that various plant extracts and microbial metabolites can inhibit the growth of bacteria responsible for diseases in animals and plants. researchgate.netbiomedpharmajournal.org Streptomyces bottropensis, another species from the same genus as the producer of this compound's parent compound, produces compounds that suppress rice bacterial blight. wikipedia.org Given that this compound shares a mode of action with other known antibiotics, it is plausible that it would exhibit a spectrum of activity against a range of bacterial and fungal pathogens relevant to agriculture and animal health. Future research should focus on screening this compound against a panel of economically important plant and animal pathogens to determine its minimum inhibitory concentrations (MIC) and potential for development as a biopesticide or veterinary antibiotic.

Potential as a Bioactive Agent in Other Non-Human Applications

The bioactivity of this compound may extend beyond its antimicrobial effects. Natural products often exhibit a wide range of biological activities, and further screening could uncover novel applications. For instance, some microbial metabolites have been found to have roles as growth promoters or immunomodulators in animals. The complex structure of this compound suggests it could interact with various biological targets, and high-throughput screening against different assay platforms could reveal unexpected and valuable bioactivities.

Innovative Bioprospecting and Strain Improvement for this compound Production

The production of this compound relies on the fermentation of a chlorothricin-producing strain of Streptomyces antibioticus in a medium supplemented with potassium bromide. windows.netbioaustralis.com To enhance the yield and efficiency of this compound production, several innovative strategies in bioprospecting and strain improvement can be employed.

Bioprospecting involves the search for new sources of valuable biomolecules from nature. redalyc.orgbrain-biotech.com While the original producing strain is known, exploring other Streptomyces species or even other microbial genera from diverse environments could lead to the discovery of novel analogues of this compound or strains with superior production capabilities. High-performance liquid chromatography (HPLC) coupled with diode-array detection is a powerful tool for screening microbial extracts for new secondary metabolites. researchgate.net

Strain improvement is a critical aspect of industrial biotechnology and can be achieved through both classical and modern genetic techniques. nih.govramauniversity.ac.in For the this compound-producing strain, the following approaches could be particularly effective:

Metabolic Engineering: By understanding the biosynthetic pathway of chlorothricin and by extension, this compound, it is possible to manipulate the genetic and regulatory processes within the producing organism to increase the production of the desired compound. isomerase.com This could involve overexpressing key biosynthetic genes, knocking out competing pathways, or enhancing the supply of precursor molecules.

Genetic Circuit Optimization: The use of synthetic biology tools to design and implement optimized genetic circuits can lead to more efficient and controlled production of secondary metabolites. isomerase.com

Random Mutagenesis and Genome Shuffling: Classical techniques such as random mutagenesis using UV or chemical mutagens, followed by screening for high-producing variants, remain a valuable and effective approach. nih.gov Genome shuffling can be used to combine desirable traits from different mutant strains.

Strain Improvement StrategyDescriptionPotential Impact on this compound Production
Metabolic Engineering Manipulation of metabolic pathways to increase the yield of a target metabolite. isomerase.comIncreased precursor supply and redirection of cellular resources towards this compound synthesis.
Genetic Circuit Optimization Fine-tuning of gene expression to enhance production efficiency and specificity. isomerase.comOptimized expression of biosynthetic genes, leading to higher titers of this compound.
Random Mutagenesis Inducing random mutations to generate strains with improved characteristics. nih.govSelection of high-producing mutants with enhanced this compound yields.
Genome Shuffling Recombination of genomes from multiple strains to create improved hybrids. nih.govCombination of beneficial traits for robust growth and high-level this compound production.

Interdisciplinary Perspectives in Halogenated Natural Product Research and Development

The study of halogenated natural products like this compound is inherently interdisciplinary, requiring expertise from microbiology, chemistry, genetics, and bioinformatics. acs.org Halogenated compounds are significant in both the pharmaceutical and agrochemical industries. rsc.org The enzymes responsible for halogenation, known as halogenases, are of particular interest for their potential use in synthetic biology and biocatalysis to create novel compounds. mit.edu

Future research on this compound will benefit from a collaborative approach that integrates these diverse fields. For example, understanding the enzymatic basis of bromine incorporation into the chlorothricin scaffold could enable the chemoenzymatic synthesis of new and potentially more potent analogues. The discovery of halogenated compounds from marine organisms and other underexplored environments highlights the vast potential for new discoveries in this area. up.ptnih.gov

Furthermore, the increasing availability of genomic data from microorganisms allows for genome mining approaches to identify novel biosynthetic gene clusters for halogenated compounds. nih.govrcsb.org This can accelerate the discovery of new molecules and provide insights into the evolution of halogenation in nature. The continued exploration of halogenated natural products, informed by interdisciplinary perspectives, holds great promise for the development of new therapeutic agents, agricultural products, and research tools.

Q & A

Q. What criteria define rigorous reporting of this compound’s in vivo toxicity profiles?

  • Methodological Answer : Follow OECD guidelines for acute/chronic toxicity studies. Include histopathology, serum biomarkers (e.g., ALT, creatinine), and behavioral endpoints. Use species-specific pharmacokinetic models to extrapolate human-relevant doses. Disclose all adverse events, even if statistically non-significant .

Q. Tables for Reference

Parameter Recommended Method Evidence Source
Purity VerificationHPLC (≥95% purity threshold)
Dose-Response AnalysisFour-parameter logistic regression
Data Contradiction ResolutionMeta-analysis with heterogeneity test

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.